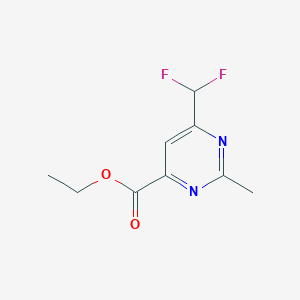

Ethyl 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylate

Descripción general

Descripción

Ethyl 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C9H10F2N2O2 and its molecular weight is 216.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

The compound interacts with its target, the mitochondrial complex I, by inhibiting its function . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell . This disruption of energy production can lead to cell death, particularly in organisms that are sensitive to disruptions in energy production .

Biochemical Pathways

The primary biochemical pathway affected by Ethyl 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylate is the electron transport chain, specifically at the level of mitochondrial complex I . By inhibiting the function of this complex, the compound disrupts the normal flow of electrons through the chain, leading to a decrease in the production of ATP . This can have downstream effects on any cellular processes that rely on ATP for energy, potentially leading to cell death .

Pharmacokinetics

Similar compounds are known to be readily absorbed and distributed throughout the body . The compound’s ADME properties, including its absorption, distribution, metabolism, and excretion, would likely impact its bioavailability and overall effectiveness .

Result of Action

The primary result of the action of this compound is the disruption of cellular energy production, leading to cell death . This can have a significant impact at the molecular and cellular levels, particularly in organisms that are sensitive to disruptions in energy production .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment could potentially impact the compound’s stability and efficacy . Additionally, the presence of other compounds or substances could potentially interact with this compound, potentially altering its effectiveness .

Análisis Bioquímico

Biochemical Properties

Ethyl 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of difluoromethylation processes. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of X–CF₂H bonds where X can be carbon, oxygen, nitrogen, or sulfur . These interactions are crucial for the compound’s ability to act as a hydrogen-bond donor, which is better than its methylated analogues . The compound’s ability to participate in these reactions makes it valuable in pharmaceutical and biochemical research.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular macromolecules can trigger a cellular stress response, which involves cell cycle arrest, induction of specific molecular mechanisms for repair, damage removal, cell proliferation, and cell death if the damage is too great . These effects highlight the compound’s potential in modulating cellular responses to environmental stressors.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form X–CF₂H bonds through various difluoromethylation processes . This compound can participate in electrophilic, nucleophilic, radical, and cross-coupling methods to construct C(sp³)–CF₂H bonds . Additionally, the compound’s ability to act as a hydrogen-bond donor enhances its interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . These molecular interactions are fundamental to the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound’s ability to form stable X–CF₂H bonds is essential for its sustained biochemical activity . Additionally, the temporal decay of the compound’s effects can be monitored through changes in velocity fluctuations, dissipation, and turbulent length scales over time . These observations are crucial for understanding the compound’s long-term impact in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s impact on cellular function and metabolic processes can exhibit threshold effects at specific dosages . At higher doses, the compound may induce toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . These findings are essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the citrate cycle, amino acid biosynthesis, and glutathione metabolism . The compound’s interaction with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels, leading to significant biochemical changes . Understanding these metabolic interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to form stable X–CF₂H bonds also affects its transport and distribution, making it a valuable tool for studying cellular transport mechanisms .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are influenced by targeting signals and post-translational modifications . These localization patterns are crucial for the compound’s activity and function within cells. The compound’s ability to interact with specific cellular compartments, such as the plasma membrane and organelles, highlights its potential in modulating subcellular processes . Understanding these localization patterns is essential for elucidating the compound’s biochemical activity and therapeutic potential.

Actividad Biológica

Ethyl 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound possesses a pyrimidine ring with a difluoromethyl group, which enhances its biological activity. The molecular formula is C9H10F2N2O2, and its structure contributes to its interactions with various biological targets.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Antiviral Activity : It has shown promising results against influenza viruses. In studies, it demonstrated a significant reduction in viral load in infected mice and improved survival rates, indicating its potential as an antiviral agent .

- Anticancer Properties : this compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The compound's IC50 values were reported to be significantly lower than those of conventional chemotherapeutics like 5-Fluorouracil (5-FU), suggesting enhanced selectivity and efficacy .

- Anti-inflammatory Effects : Research indicated that this compound could inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The IC50 values against COX-1 and COX-2 were found to be competitive with established anti-inflammatory drugs .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Viral Replication : The compound interferes with the replication cycle of viruses, as evidenced by the reduction of viral loads in animal models .

- Induction of Apoptosis in Cancer Cells : It has been shown to induce apoptotic pathways in cancer cells, increasing levels of caspase enzymes involved in programmed cell death .

- COX Enzyme Inhibition : The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation and pain .

Antiviral Activity

A study conducted on mice infected with influenza A virus demonstrated that this compound significantly reduced viral replication in lung tissues. Mice treated with the compound showed more than a 2-log reduction in viral load compared to untreated controls, highlighting its potential for clinical use against viral infections .

Anticancer Studies

In vitro assays revealed that the compound had IC50 values ranging from 0.87 to 12.91 μM against MCF-7 cells and 1.75 to 9.46 μM against MDA-MB-231 cells. These results were superior to those observed with 5-FU, which had IC50 values of 17.02 μM and 11.73 μM for the same cell lines respectively .

Anti-inflammatory Research

The anti-inflammatory potential was assessed using carrageenan-induced paw edema models in rats, where the compound demonstrated comparable efficacy to indomethacin, a well-known anti-inflammatory drug. The ED50 values were calculated at approximately 9.17 μM for indomethacin versus lower values for the tested derivatives .

Summary Table of Biological Activities

| Biological Activity | IC50/ED50 Values | Comparison |

|---|---|---|

| Antiviral | Significant reduction in viral load | Superior to controls |

| Anticancer (MCF-7) | 0.87 - 12.91 μM | Better than 5-FU |

| Anticancer (MDA-MB-231) | 1.75 - 9.46 μM | Better than 5-FU |

| Anti-inflammatory | ED50 ~9.17 μM | Comparable to indomethacin |

Propiedades

IUPAC Name |

ethyl 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O2/c1-3-15-9(14)7-4-6(8(10)11)12-5(2)13-7/h4,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKYVDKVDQCAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.